Lipophilicity Advantage of 1,3-Diisopropyl-5-(trifluoromethoxy)benzene Over Non-Fluorinated Analog 1,3-Diisopropylbenzene
The target compound exhibits a calculated logP of 4.832, whereas its direct non-fluorinated comparator, 1,3-diisopropylbenzene, has a calculated logP of 4.46 [1]. This represents a quantifiable increase of 0.372 log units (approximately 2.4× higher partition coefficient), attributable to the presence of the trifluoromethoxy group.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 4.832 (calculated, ChemAxon) |
| Comparator Or Baseline | 1,3-Diisopropylbenzene: logP 4.46 (calculated, ChemAxon) |
| Quantified Difference | +0.372 log units |
| Conditions | In silico calculated octanol-water partition coefficients from vendor datasheets and chemical databases. |
Why This Matters
A higher logP value correlates with enhanced membrane permeability and oral absorption potential, making the trifluoromethoxy-substituted compound a superior starting point for optimizing bioavailability in drug candidates.
- [1] FoodB. Showing Compound 1,3-Diisopropylbenzene (FDB111646). Available at: https://foodb.ca/compounds/FDB111646 View Source
